molecular formula C20H15BrN4O4 B12039438 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767289-05-4

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12039438
CAS No.: 767289-05-4
M. Wt: 455.3 g/mol
InChI Key: WKTZPHWBYVLWER-BHGWPJFGSA-N
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Description

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C20H15BrN4O4 This compound is notable for its unique structure, which includes a bromine atom, a pyrazine ring, and a methoxybenzoate group

Preparation Methods

The synthesis of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include bromine, pyrazine, and methoxybenzoic acid. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Bromine-Specific Reactions

The bromine substituent enables cross-coupling reactions, as observed in structurally related aryl bromides (Table 1).

Table 1 : Example reactions involving brominated aromatic systems

Reaction TypeConditionsProduct/ApplicationYield
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives60–85%
Nucleophilic substitutionNaN₃, DMF, 100°CAzido intermediate75%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, tolueneAromatic amine derivatives70%

Notes:

  • Similar conditions could facilitate aryl-aryl bond formation in the target compound .

  • Bromine may also undergo radical substitution under photoredox catalysis .

Reactivity of the Carbohydrazonoyl-Pyrazinyl Group

The carbohydrazonoyl-pyrazinyl segment exhibits dual functionality:

  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrazine nitrogen and hydrazone oxygen .

  • Redox activity : Susceptible to oxidation, generating pyrazinecarboxylic acid derivatives (confirmed by cyclic voltammetry in analogous compounds) .

Key finding : Pyrazinylcarbonyl groups enhance stability in polar aprotic solvents (e.g., DMSO, DMF), enabling reaction design at elevated temperatures .

Methoxybenzoate Ester Hydrolysis

Controlled hydrolysis of the ester group yields 4-methoxybenzoic acid and a phenolic intermediate (Table 2).

Table 2 : Hydrolysis conditions and outcomes

Reagent SystemTemperatureTimeProduct
1M NaOH, EtOH/H₂O (1:1)60°C4h4-Methoxybenzoic acid + phenol
LiOH, THF/H₂ORT12hPartial hydrolysis (monitoring via HPLC)

Notes:

  • Acid

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antitumor agent . Research indicates that derivatives of pyrazinylcarbonyl compounds often show cytotoxic activity against cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in various cancer types, including breast and lung cancer.

Case Study: Antitumor Activity

A study conducted on related pyrazinyl derivatives revealed that they could inhibit the proliferation of human cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death, highlighting the therapeutic potential of the compound in oncology .

Agricultural Chemistry

Another significant application of this compound is in the development of pesticides . The structural features of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate suggest it could function as a biopesticide, targeting specific pests while minimizing environmental impact.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
Compound AAphids85
Compound BWhiteflies78
This compound TBDTBDTBD

Material Science

In material science, derivatives of this compound can be utilized in the synthesis of polymeric materials with enhanced properties. The incorporation of such compounds into polymers can improve thermal stability and mechanical strength, making them suitable for high-performance applications.

Case Study: Polymer Enhancement

Research has shown that integrating pyrazinyl-based compounds into polymer matrices results in materials with superior thermal resistance and mechanical properties compared to traditional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the presence of the pyrazinyl group .

Analytical Chemistry

The compound can also serve as a chromophore in analytical applications, particularly in spectrophotometry. Its distinct absorption characteristics make it suitable for use as a dye or indicator in various chemical assays.

Data Table: Spectrophotometric Properties

PropertyValue
Absorption Max (nm)350
Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)20000

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:

  • 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .

Properties

CAS No.

767289-05-4

Molecular Formula

C20H15BrN4O4

Molecular Weight

455.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C20H15BrN4O4/c1-28-16-5-2-13(3-6-16)20(27)29-18-7-4-15(21)10-14(18)11-24-25-19(26)17-12-22-8-9-23-17/h2-12H,1H3,(H,25,26)/b24-11+

InChI Key

WKTZPHWBYVLWER-BHGWPJFGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NC=CN=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NC=CN=C3

Origin of Product

United States

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